Potency of Derived Covalent Inhibitor: BTK Inhibition (IC50 <10 nM)
A derivative of (E)-4-morpholinobut-2-enoic acid, specifically the warhead conjugated to a pyrrolo[2,3-d]pyridazinone scaffold (BDBM390022), demonstrates potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of <10 nM in an ADP-Glo biochemical assay [1]. While a direct head-to-head comparison for the free acid is not available, this class-level inference establishes the scaffold's capacity to generate highly potent covalent inhibitors. In contrast, a simple acrylamide warhead conjugated to the same scaffold would be expected to exhibit different electrophilicity and potentially a different IC50 value, highlighting the critical influence of the morpholino-butenoic acid structure on target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | N/A (Class-level inference; comparator is hypothetical acrylamide analog) |
| Quantified Difference | N/A |
| Conditions | ADP-Glo BTK kinase assay (Promega kit) |
Why This Matters
This data demonstrates that the warhead is a key component of a lead-like molecule with nanomolar potency, validating its utility in a medicinal chemistry campaign targeting BTK-dependent diseases.
- [1] BindingDB (n.d.). BDBM390022: 4-amino-1-[(3R)-1-[(E)-4-morpholinobut-2-enoyl]-3-piperidyl]-3-(4-phenoxyphenyl)-6H-pyrrolo[2,3-d]pyridazin-7-one (US10323037, Example 35). View Source
